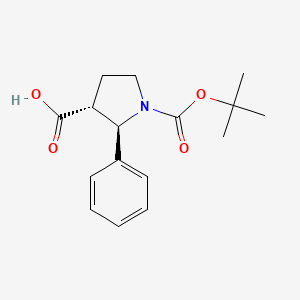![molecular formula C14H21N3O B8139435 (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine](/img/structure/B8139435.png)
(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine is a complex organic compound that features a pyridine ring attached to a decahydropyrido[4,3-F][1,4]oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Construction of the Decahydropyrido[4,3-F][1,4]Oxazepine Core: This step involves the formation of the oxazepine ring system, which can be achieved through intramolecular cyclization reactions.
Attachment of the Pyridin-4-Ylmethyl Group:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to fully saturated analogs.
Scientific Research Applications
Chemistry
In organic chemistry, (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. It may interact with specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(5Ar,9As)-4-(Pyridin-4-Ylmethyl)Decahydropyrido[4,3-F][1,4]Oxazepine: can be compared with other pyridine-containing compounds or oxazepine derivatives.
Pyridine Derivatives: Compounds like pyridine N-oxide or 4-methylpyridine.
Oxazepine Derivatives: Compounds such as 1,4-benzoxazepine or 1,4-diazepine.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyridine ring with an oxazepine core. This unique combination may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5aR,9aS)-4-(pyridin-4-ylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-4-15-5-2-12(1)10-17-7-8-18-14-9-16-6-3-13(14)11-17/h1-2,4-5,13-14,16H,3,6-11H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVDQKHCYQPLY-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(CCO2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CN(CCO2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8139356.png)
![Rel-(2R,3As,7As)-2-(4,5-Dimethylthiazol-2-Yl)Octahydrofuro[2,3-C]Pyridine](/img/structure/B8139363.png)

![(3aR,6S,7aR)-N-methyl-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide](/img/structure/B8139368.png)
![2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone](/img/structure/B8139380.png)
![Tert-butyl 1'-benzyl-2-bromospiro[4,6-dihydro-[1,3]thiazolo[5,4-c]pyridine-7,4'-piperidine]-5-carboxylate](/img/structure/B8139387.png)
![(2R,3aS,7aS)-2-(4-methylthiazol-2-yl)octahydrofuro[2,3-c]pyridine](/img/structure/B8139399.png)
![1-Methyl-4-((Pyridin-3-Ylmethoxy)Methyl)-4,5,6,7-Tetrahydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine](/img/structure/B8139415.png)
![(3aR,7R,7aR)-N-(2-methylpyridin-3-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide](/img/structure/B8139430.png)
![(4R,4aR,9aR)-4-((cyclopropylmethoxy)methyl)-2-methyldecahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B8139431.png)
![11-(5-Methyl-1,3,4-oxadiazol-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8139441.png)
![(2S,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8139447.png)
![N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B8139449.png)
![rel-(3aR,6aS)-2-cyclopentyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B8139450.png)
